REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[N:13]1[CH2:18][CH2:17][N:16]([CH:19]([CH3:21])[CH3:20])[CH2:15][CH2:14]1.O.NN>CO.[Fe](Cl)(Cl)Cl>[F:1][C:2]1[C:3]([N:13]2[CH2:14][CH2:15][N:16]([CH:19]([CH3:21])[CH3:20])[CH2:17][CH2:18]2)=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:7]=1)[NH2:8] |f:1.2|
|
Name
|
1-[2-fluoro-5-(methyloxy)-4-nitrophenyl]-4-(1-methylethyl)piperazine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])OC)N1CCN(CC1)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
64 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was kept stirring at 64° C. for additional 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration, concentration of the residue, and purification via column chromatography on SiO2 (0-10% 2 M NH3 in MeOH/DCM)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=C(N)C1)OC)N1CCN(CC1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |